1-(5-Bromo-6-chloropyridin-3-yl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-6-chloropyridin-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN3/c10-8-5-7(6-13-9(8)11)14-3-1-12-2-4-14/h5-6,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKUGGANPAFLLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(N=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433171 | |
| Record name | 1-(5-Bromo-6-chloropyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412347-55-8 | |
| Record name | 1-(5-Bromo-6-chloropyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization Strategies
Established Synthetic Routes to 1-(5-Bromo-6-chloropyridin-3-yl)piperazine
The primary route for the synthesis of the title compound hinges on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry.
Nucleophilic Aromatic Substitution Approaches and Mechanistic Considerations
The synthesis of this compound is typically achieved through the reaction of a dihalogenated pyridine (B92270) precursor, such as 3,5-dibromo-2-chloropyridine, with piperazine (B1678402). The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles. The presence of halogen atoms further activates the ring towards substitution.
The mechanism of this SNAr reaction involves the initial attack of the nucleophilic nitrogen atom of piperazine on one of the carbon atoms bearing a halogen on the pyridine ring. This addition step leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is temporarily disrupted in this intermediate. The subsequent and typically rapid step is the elimination of a halide ion, which restores the aromaticity of the pyridine ring and yields the final product.
The regioselectivity of the substitution is a key consideration. In a 3,5-dihalopyridine system, the positions ortho and para to the ring nitrogen are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. Consequently, the reaction of 3,5-dibromo-2-chloropyridine with piperazine can potentially yield different isomers. The precise conditions of the reaction, including solvent and temperature, can influence which halogen is preferentially displaced.
Optimization of Reaction Conditions and Yield for Target Compound Synthesis
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. Key variables include the choice of solvent, base, temperature, and the stoichiometry of the reactants.
| Parameter | Condition | Effect on Reaction |
| Solvent | Aprotic polar solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | These solvents can solvate the cationic species, enhancing the nucleophilicity of the piperazine. |
| Base | Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) | Used to scavenge the hydrogen halide formed during the reaction, driving the equilibrium towards the product. |
| Temperature | Elevated temperatures (reflux conditions) | Often required to overcome the activation energy for the nucleophilic attack on the electron-deficient pyridine ring. |
| Reactant Ratio | An excess of piperazine | Can be employed to minimize the formation of undesired bis-substituted products where the pyridine ring reacts with two piperazine molecules. |
By carefully controlling these conditions, the yield and purity of the target compound can be maximized. For instance, conducting the reaction under reflux in a suitable solvent with an appropriate base is a common strategy to achieve good yields.
Synthesis of Structurally Related Pyridine-Piperazine Derivatives
The core structure of this compound provides a versatile platform for the synthesis of a wide array of derivatives. These modifications can be strategically introduced at either the piperazine moiety or the pyridine ring system.
Strategic Modifications at the Piperazine Moiety
The secondary amine of the piperazine ring is a prime site for functionalization, allowing for the introduction of a diverse range of substituents. Common strategies include N-alkylation, N-acylation, and reductive amination.
N-Alkylation: The reaction of this compound with alkyl halides or other electrophilic alkylating agents introduces alkyl groups onto the piperazine nitrogen.
N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides, providing a means to introduce carbonyl-containing functionalities.
Reductive Amination: This two-step process involves the reaction with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperazine.
These modifications are instrumental in modulating the physicochemical properties of the molecule, such as its basicity, lipophilicity, and hydrogen bonding capacity, which are critical for its biological activity.
Functionalization and Substitution Patterns on the Pyridine Ring System
The bromine and chlorine atoms on the pyridine ring of this compound are key handles for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can often be exploited for selective transformations.
| Reaction Type | Reagents and Conditions | Resulting Modification |
| Suzuki Coupling | Aryl or heteroaryl boronic acids or esters, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Forms a new carbon-carbon bond, replacing the bromine or chlorine with an aryl or heteroaryl group. mdpi.com |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Forms a new carbon-nitrogen bond, introducing a substituted amino group. wikipedia.org |
| Sonogashira Coupling | Terminal alkynes, Palladium catalyst, Copper(I) co-catalyst, Base (e.g., Et₃N) | Forms a new carbon-carbon triple bond, introducing an alkynyl substituent. wikipedia.org |
These reactions significantly expand the structural diversity of the pyridine-piperazine scaffold, enabling the synthesis of complex molecules with tailored properties.
Advanced Synthetic Approaches and Coupling Reactions for Analogues
Beyond the fundamental modifications, advanced synthetic strategies can be employed to generate more complex analogues. For instance, sequential cross-coupling reactions can be performed, taking advantage of the different reactivities of the C-Br and C-Cl bonds. The C-Br bond is generally more reactive in palladium-catalyzed couplings, allowing for selective functionalization at the 5-position of the pyridine ring, followed by a subsequent reaction at the 6-position.
Furthermore, other modern coupling reactions, such as the Heck reaction (for the introduction of vinyl groups) or the Stille coupling (using organotin reagents), can also be utilized to introduce a wide range of functional groups onto the pyridine ring. These advanced methodologies provide chemists with a powerful toolkit for the synthesis of novel and structurally diverse analogues of this compound for various applications.
Stereochemical Aspects in the Synthesis of Chiral Analogues
The synthesis of chiral analogues of this compound introduces stereogenic centers, necessitating stereocontrolled synthetic strategies. While specific literature detailing the stereoselective synthesis of chiral derivatives directly from this parent compound is not extensively available, the existence of specific enantiomers, such as (S)-1-(5-Bromo-6-(1-methoxyethyl)pyridin-3-yl)-4-cyclopropylpiperazine, confirms that such syntheses are achievable bldpharm.com. The methodologies for achieving stereochemical control in molecules containing a substituted piperazine or pyridine core generally fall into several established categories. These approaches, while not explicitly documented for this compound derivatives, represent the probable strategies for obtaining enantiomerically enriched or pure compounds.
One of the most direct, albeit often less efficient, methods is the resolution of a racemic mixture . This can be accomplished by reacting the racemic derivative with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization, followed by the removal of the resolving agent.
A more sophisticated approach involves asymmetric synthesis , which can be broadly categorized. One such strategy is the use of a chiral pool , incorporating a pre-existing stereocenter from a readily available chiral starting material. For instance, a chiral amino acid could be used to construct the piperazine ring, thereby setting the stereochemistry of a substituent on the ring from the outset rsc.orgnih.gov.
The use of chiral auxiliaries is another powerful technique. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled researchgate.net. For example, an achiral derivative of this compound could be functionalized with a chiral auxiliary, which would then control the stereoselective addition of another substituent.
Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For derivatives where the pyridine ring itself is modified, methods like the asymmetric hydrogenation of pyridinium salts to yield chiral piperidines are well-established dicp.ac.cnunimi.itliverpool.ac.ukthieme-connect.comliverpool.ac.uk. In this hypothetical scenario, a precursor to the final molecule could undergo asymmetric hydrogenation to introduce chirality on the piperidine (B6355638) ring or a substituent. For instance, an iridium-catalyzed hydrogenation of a pyridinium salt can yield chiral piperidines with good enantioselectivity thieme-connect.com. Similarly, rhodium-based catalysts have been employed for the asymmetric hydrogenation of 3-substituted pyridinium salts unimi.it.
Another catalytic approach is the asymmetric lithiation-trapping of N-Boc protected piperazines, which allows for the direct functionalization of the piperazine ring in an enantioselective manner nih.gov. This method could potentially be applied to a suitably protected derivative of this compound to introduce a chiral substituent at the C-2 or C-3 position of the piperazine ring.
The specific stereochemical outcome of these potential synthetic routes would be highly dependent on the chosen reagents, catalysts, and reaction conditions. The table below illustrates the types of stereochemical considerations and outcomes for hypothetical chiral derivatives.
| Derivative Structure (Example) | Stereochemical Challenge | Potential Synthetic Strategy | Key Parameters/Outcome |
| Control of the stereocenter on the pyridyl side chain. | Asymmetric reduction of a ketone precursor; Use of a chiral borane reagent. | High enantiomeric excess (e.g., >99% ee). | |
| Chiral derivative with substituent at C-2 of the piperazine ring. | Enantioselective functionalization of the piperazine α-carbon. | Asymmetric lithiation-trapping using s-BuLi/(-)-sparteine nih.gov. | Diastereomeric and enantiomeric ratios would need to be determined. |
| Chiral derivative with substituent at C-3 of the piperazine ring. | Construction of the piperazine ring from a chiral diamine precursor. | Synthesis starting from a chiral amino acid nih.gov. | Retention of stereochemical purity from the starting material. |
Preclinical Investigations of Biological Activities and Pharmacological Mechanisms
Research into Antineoplastic and Antiproliferative Activities
The piperazine (B1678402) scaffold is a recurring motif in the design of novel anticancer agents. Studies on various piperazine derivatives have shown potent activity against cancer cell proliferation, often leading to apoptotic cell death through multiple signaling pathways.
Derivatives of piperazine have demonstrated significant cytotoxic and antiproliferative effects across a spectrum of human cancer cell lines in laboratory settings. For instance, certain novel piperazine derivatives have been identified as potent inhibitors of cancer cell growth, exhibiting 50% growth inhibition (GI50) values at nanomolar concentrations. e-century.usresearchgate.net One study identified a piperazine-containing compound, C505, that showed potent activity with GI50 values of 0.155 µM in HeLa (cervical cancer) cells, 0.058 µM in K562 (leukemia) cells, and 0.055 µM in AGS (gastric cancer) cells. e-century.us Another piperazine derivative, compound 3 , was notably cytotoxic against the MCF7 breast cancer cell line with a 50% inhibitory concentration (IC50) of 4.48 μM. mdpi.com
Similarly, research into 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which share the substituted pyridine (B92270) core, found that compound 5l was highly active against A549 (non-small cell lung cancer) and HCT-116 (colon cancer) cell lines, with IC50 values of 3.22 µM and 2.71 µM, respectively. nih.gov Quinoxalinyl–piperazine derivatives have also been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, skin, pancreas, and cervix, in a dose-dependent manner. nih.gov These findings underscore the potential of the broader class of piperazine-containing compounds as potent inhibitors of cancer cell growth in vitro.
| Compound Class/Name | Cell Line | Cancer Type | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|---|
| Piperazine Derivative (C505) | HeLa | Cervical Cancer | GI50 | 0.155 | e-century.us |
| Piperazine Derivative (C505) | K562 | Leukemia | GI50 | 0.058 | e-century.us |
| Piperazine Derivative (C505) | AGS | Gastric Cancer | GI50 | 0.055 | e-century.us |
| Phenylsulfonylpiperazine (Compound 3) | MCF7 | Breast Cancer | IC50 | 4.48 | mdpi.com |
| Arylpyridin-urea (Compound 5l) | A549 | Lung Cancer | IC50 | 3.22 | nih.gov |
| Arylpyridin-urea (Compound 5l) | HCT-116 | Colon Cancer | IC50 | 2.71 | nih.gov |
The antiproliferative effects of piperazine derivatives are often mediated by the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger traditional apoptotic symptoms such as DNA fragmentation and nuclear condensation in cancer cells. researchgate.net
The mechanism frequently involves the intrinsic mitochondrial signaling pathway. researchgate.net Studies on piperazine compounds have observed the upregulation of key intracellular apoptotic proteins, including cleaved caspase-3, cytochrome c, and the pro-apoptotic protein Bax. nih.govresearchgate.net Specifically, increased activity of caspase-3 and caspase-9 has been noted, without a corresponding increase in caspase-8 activity, which points towards the mitochondrial (intrinsic) pathway rather than the death receptor (extrinsic) pathway. nih.govresearchgate.net In other cases, novel piperazine alkyl compounds have been found to induce apoptosis by generating reactive oxygen species (ROS), which in turn activates signaling cascades involving c-Abl and p38 MAPK to enhance the expression of the apoptosis-inducer RhoB. nih.gov Furthermore, analysis of the cell cycle in the presence of these compounds has revealed a significant increase in the SubG1 phase, which is indicative of apoptosis. nih.govnih.gov
The anticancer activity of piperazine derivatives is linked to their ability to modulate critical molecular targets and signaling pathways that are often dysregulated in cancer. Research indicates that these compounds can inhibit multiple cancer-related signaling pathways simultaneously, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. e-century.usresearchgate.net For example, one novel piperazine derivative, RX-5902, was found to target and bind directly to Y593 phospho-p68 RNA helicase, interfering with β-catenin function. nih.gov
A key area of investigation for compounds with a pyrimidine (B1678525) or pyridine structure, related to the pyridinyl moiety of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine, is the inhibition of Cyclin-Dependent Kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. nih.gov Substituted pyrazolo[4,3-d]pyrimidines have been identified as potent, nanomolar inhibitors of CDKs. nih.gov The mechanism of action for these inhibitors is competitive, and their activity leads to the dephosphorylation of key proteins like the retinoblastoma protein and RNA polymerase II, ultimately inducing apoptosis. nih.gov One such compound was also found to induce the degradation of cyclin K, demonstrating a dual mechanism of action as both a kinase inhibitor and a molecular glue that targets a key protein for destruction. nih.gov
Neuropharmacological Research and Receptor Interaction Profiles
The arylpiperazine structure is a well-established pharmacophore in neuropharmacology, known for its interaction with various neurotransmitter receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors.
Arylpiperazine derivatives are widely recognized for their activity at serotonin (5-HT) receptors. nih.gov Many act as partial agonists at the 5-HT1A receptor subtype. nih.govnih.gov 5-HT1A receptors are highly expressed in brain regions that modulate pain and mood, and agonists of this receptor have demonstrated clear antinociceptive (pain-reducing) effects in preclinical models. nih.gov The activation of 5-HT1A receptors is a promising target for developing new analgesics and anxiolytics. nih.govnih.gov
Beyond 5-HT1A, the serotonergic system is complex, with at least seven receptor types, many of which are involved in nociception. nih.govnih.gov The 5-HT1B receptor is also considered an important target for mental health disorders. nih.gov The broad interaction profile of arylpiperazines means they can modulate multiple serotonin receptor subtypes, including 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7, although often with varying affinities. nih.govnih.gov For example, the drug brexpiprazole (B1667787), which contains a piperazine ring, acts as a 5-HT1A agonist and an antagonist at 5-HT2A and 5-HT7 receptors. nih.gov
In addition to serotonin receptors, N-phenylpiperazine analogs are known to bind to dopamine D2-like receptor subtypes, which include the D2 and D3 receptors. mdpi.comnih.gov These receptors are critical targets for antipsychotic medications and treatments for disorders like Parkinson's disease and addiction. nih.govnih.gov While the D2 and D3 receptors share significant amino acid homology, they differ in their signal transduction pathways. mdpi.com For instance, D2 receptor stimulation activates the ERK pathway via a Gαi-dependent mechanism, whereas D3 receptors activate ERK through a Gβγ-dependent pathway. mdpi.com
Compounds can exhibit selectivity for the D3 receptor over the D2 receptor, a property sought after to potentially reduce the side effects associated with D2 receptor antagonism. mdpi.comnih.gov Some arylpiperazine-based drugs, such as brexpiprazole and aripiprazole, act as partial agonists at both D2 and D3 receptors. nih.govdrugbank.com This dual agonism is a key feature of their pharmacological profile in the treatment of schizophrenia and depression. nih.gov
Preclinical Models for Antidepressant-like Effects and Other Central Nervous System Activities in Rodents
Phenylpiperazine and pyridinylpiperazine derivatives have been widely investigated for their potential antidepressant and anxiolytic properties. These effects are often attributed to their interaction with serotonin (5-HT) and dopamine receptors. For instance, studies on phenylpiperazine derivatives have demonstrated antidepressant-like activity in established rodent models such as the forced swim test (FST) in both mice and rats.
In a study involving novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, which share the pyridinylpiperazine core with the subject compound, researchers identified compounds with potent, multi-target engagement of dopamine D2/D3 and serotonin 5-HT1A receptors. thieme-connect.com Specifically, compounds 7b and 34c from this series displayed significant agonistic activity at these receptors, a profile that is highly sought after for the treatment of Parkinson's disease, as it may address both motor and non-motor symptoms like depression and anxiety. thieme-connect.com The stimulation of 5-HT1A receptors, in particular, is a well-established mechanism for anxiolytic and antidepressant effects. thieme-connect.com While direct testing on this compound is not available, the consistent CNS activity of its structural analogues underscores the potential of this chemical class in modulating key neurotransmitter systems involved in mood and motor control.
Structure-Activity Relationships (SAR) in Receptor Binding Affinity
The affinity of arylpiperazine compounds for various CNS receptors is highly dependent on the nature and position of substituents on both the aromatic ring and the piperazine nitrogen. Structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity.
Research on a series of 1-phenylpiperazines linked to a tetralin moiety revealed key determinants for high affinity at the 5-HT1A receptor. The length of the alkyl chain connecting the piperazine and the tetralin ring, as well as the position of methoxy (B1213986) groups on the tetralin nucleus, significantly influenced binding. nih.gov For example, a three-membered alkyl chain and a 5-methoxy group on the tetralin ring resulted in the highest affinity, with an IC₅₀ value of 0.50 nM. nih.gov
In another study focusing on 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, SAR analysis highlighted the importance of the substituent at the N4 position of the piperazine ring for D2/D3/5-HT1A receptor activity. The results showed that several compounds in the series exhibited a desirable multi-target profile of D2/5-HT1A agonism. thieme-connect.com For instance, compound 7b showed EC₅₀ values of 0.9 nM, 19 nM, and 2.3 nM for D2, D3, and 5-HT1A receptors, respectively, while compound 34c had EC₅₀ values of 3.3 nM, 10 nM, and 1.4 nM. thieme-connect.com
Furthermore, SAR studies on arylpiperazines for 5-HT3 receptor binding have also been conducted, demonstrating that this scaffold can be tailored to interact with a wide array of serotonin receptors. nih.gov The specific contribution of the bromo and chloro substituents at the 5- and 6-positions of the pyridinyl ring in This compound remains to be elucidated, but these halogen atoms are expected to significantly modulate the electronic properties and binding interactions of the molecule with its biological targets.
Table 1: Receptor Binding Affinity of Representative Pyridinylpiperazine Analogs This table is interactive. You can sort and filter the data.
| Compound | D2 EC₅₀ (nM) | D3 EC₅₀ (nM) | 5-HT1A EC₅₀ (nM) | Source |
|---|---|---|---|---|
| 7b | 0.9 | 19 | 2.3 | thieme-connect.com |
| 34c | 3.3 | 10 | 1.4 | thieme-connect.com |
Studies on Antimicrobial Efficacy
The pyridinylpiperazine scaffold is also explored for its potential as an antimicrobial agent, with research spanning antibacterial, antifungal, and antichlamydial activities.
Antibacterial Activity in In Vitro Systems
Various piperazine derivatives have been synthesized and evaluated for their antibacterial properties against a range of pathogens. Studies have shown that novel piperazine molecules can exhibit potent activity against both Gram-positive and Gram-negative bacteria. ijcmas.com In one study, a series of twenty-two new piperazine derivatives were screened, with compounds RL-308 , RL-327 , and RL-328 showing significant bactericidal effects. ijcmas.com Compound RL-308 was particularly effective against Shigella flexneri, Staphylococcus aureus, and Methicillin-resistant S. aureus (MRSA) with Minimum Inhibitory Concentrations (MIC) of 2 µg/mL, 4 µg/mL, and 16 µg/mL, respectively. ijcmas.com
However, the antibacterial spectrum can be highly specific. In a study on sulfonylpyridine derivatives containing a piperazine linker, the compounds were found to be highly selective for Chlamydia trachomatis and did not exhibit broad-spectrum antibacterial activity against other bacteria. nih.gov This selectivity is a desirable trait, as it reduces the likelihood of disrupting beneficial microflora. nih.gov The antibacterial profile of This compound has not been specifically reported.
Table 2: In Vitro Antibacterial Activity of a Representative Piperazine Derivative (RL-308) This table is interactive. You can sort and filter the data.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Source |
|---|---|---|---|
| Shigella flexneri | 2 | 4 | ijcmas.com |
| Staphylococcus aureus | 4 | 8 | ijcmas.com |
| MRSA | 16 | 32 | ijcmas.com |
| Shigella dysenteriae | 128 | - | ijcmas.com |
Antifungal Potential
The potential of piperazine derivatives extends to antifungal activity. Synthesized libraries of piperazine compounds have been tested against various fungal species, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.orgresearchgate.net The results from these screenings indicate that while some piperazine analogues show significant antifungal properties, the activity is highly structure-dependent. acgpubs.org For instance, a study on piperidine (B6355638) (a related heterocycle) derivatives found that while some compounds inhibited the growth of Aspergillus niger, Aspergillus flavus, and Saccharomyces cerevisiae, they showed no activity against Fusarium verticillioides or Penicillium digitatum. researchgate.net This highlights the need for specific testing of This compound to determine its antifungal profile.
Antichlamydial Activities and Mechanisms of Action
A promising area of investigation for this class of compounds is their efficacy against Chlamydia trachomatis, a common sexually transmitted bacterial pathogen. nih.gov Research into sulfonylpyridine derivatives, which feature a structure analogous to the subject compound, revealed potent antichlamydial activity. The mechanism of action involves impairing the growth of the pathogen within the host cell. nih.gov
The antichlamydial effect was quantified by analyzing the number and size of chlamydial inclusions, which are the membrane-bound vesicles where the bacteria replicate. nih.gov Structure-activity relationship studies in this series showed that replacing an unsubstituted phenyl group attached to the piperazine with substituted versions, such as o-tolyl or 3,4-dichlorophenyl, enhanced the antichlamydial activity. nih.gov This suggests that the electronic and steric properties of the aromatic ring system are critical for efficacy. The compounds were noted to be bacteriostatic, halting the pathogen's growth and allowing the host's immune system to clear the infection. nih.gov This selective activity against Chlamydia without affecting host cell viability or other bacteria marks this scaffold as a promising starting point for developing targeted antichlamydial drugs. nih.gov
Enzyme Inhibition as a Contributory Factor to Antimicrobial Action (e.g., Urease)
Enzyme inhibition is a key mechanism through which antimicrobial agents can exert their effects. Urease, an enzyme crucial for the survival of certain pathogens like Helicobacter pylori in the acidic stomach environment, is a validated target. nih.govnih.gov Several studies have demonstrated that piperazine derivatives are potent urease inhibitors. nih.govnih.gov
In a study of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives, all synthesized compounds showed good to excellent urease inhibitory activity, with many surpassing the standard inhibitor, thiourea. nih.gov For example, compound 5b (a derivative with a 2,4-dichlorophenyl group) and 7e (a derivative with a 3-chloro-4-fluorophenyl group) exhibited IC₅₀ values of 2.0 µM and 2.24 µM, respectively, compared to 23.2 µM for thiourea. nih.gov SAR analysis revealed that the nature and position of substituents on the aryl ring attached to the piperazine were crucial for the inhibitory potential. Electron-withdrawing groups like chloro and nitro at specific positions generally enhanced activity. nih.gov Molecular docking studies further confirmed that these inhibitors form favorable interactions within the active site of the urease enzyme. nih.gov These findings suggest that This compound , with its halogenated pyridinyl ring, could potentially act as a urease inhibitor.
Table 3: Urease Inhibitory Activity of Representative Pyridylpiperazine Derivatives This table is interactive. You can sort and filter the data.
| Compound | Substituent on Aryl Group | IC₅₀ (µM) | Source |
|---|---|---|---|
| 5a | Unsubstituted | 3.58 ± 0.84 | nih.gov |
| 5b | 2,4-dichloro | 2.0 ± 0.73 | nih.gov |
| 5c | 3-chloro | 2.13 ± 0.82 | nih.gov |
| 5f | 3-bromo | 5.24 ± 0.45 | nih.gov |
| 5i | 3-nitro | 2.56 ± 0.55 | nih.gov |
| 7e | 3-chloro, 4-fluoro | 2.24 ± 1.63 | nih.gov |
| Thiourea (Standard) | - | 23.2 ± 11.0 | nih.gov |
Investigations into Anti-inflammatory Properties
Comprehensive studies detailing the anti-inflammatory properties of the specific chemical compound this compound are not readily found in the reviewed scientific literature.
Specific data on the modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by this compound is not available in the current body of scientific research. However, other classes of piperazine derivatives have been investigated for their anti-inflammatory potential. For instance, certain 1,2-benzothiazine derivatives incorporating a piperazine moiety have shown anti-inflammatory effects, which are crucial in pathological processes where pro-inflammatory mediators are overexpressed. nih.gov Similarly, some amide derivatives of pyridazinone have been evaluated for their in vivo anti-inflammatory activity. nih.gov
Other Emerging Biological Activities of the Chemical Compound and its Derivatives
The piperazine moiety is a key structural component in a wide array of pharmacologically active agents, suggesting that derivatives of this compound could be of interest in various therapeutic areas. researchgate.neteurekaselect.com The versatility of the piperazine ring allows for structural modifications that can lead to a diverse range of biological activities. eurekaselect.com
Research into various piperazine derivatives has revealed a broad spectrum of biological effects, including:
Central Nervous System (CNS) Activities: Piperazine derivatives are well-represented in drugs targeting the CNS. For example, certain novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives have been synthesized and evaluated as potential dopamine D2 and serotonin 5-HT1A receptor agonists for the treatment of conditions like Parkinson's disease. thieme-connect.com Other piperazine derivatives have been designed as multi-target antipsychotics, exhibiting high affinities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov Furthermore, some piperazine derivatives have shown potential antidepressant activity by interacting with the 5-HT1A receptor and modulating the BDNF/PKA pathway. nih.gov
Antimicrobial and Anticancer Properties: The structural framework of piperazine has been utilized to develop compounds with significant antimicrobial and anticancer activities. nih.govresearchgate.net Piperazine derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. researchgate.net In oncology, the introduction of a piperazine moiety into natural product scaffolds has in some cases led to a significant enhancement of antitumor activity. nih.gov
The diverse biological activities of piperazine derivatives are summarized in the table below.
| Class of Piperazine Derivative | Biological Activity | Therapeutic Potential | Reference |
| 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines | Dopamine D2/Serotonin 5-HT1A Receptor Agonism | Parkinson's Disease | thieme-connect.com |
| Benzoxazole-piperazine derivatives | Dopamine D2, Serotonin 5-HT1A/5-HT2A Receptor Affinity | Antipsychotic | nih.gov |
| General Piperazine Derivatives | 5-HT1A Receptor Affinity, BDNF/PKA Pathway Modulation | Antidepressant | nih.gov |
| Natural Product-Piperazine Hybrids | Antitumor Activity | Cancer | nih.gov |
| General Piperazine Derivatives | Antimicrobial Activity | Infectious Diseases | researchgate.net |
| 1,2-Benzothiazine-piperazine Derivatives | Anti-inflammatory Activity | Inflammatory Disorders | nih.gov |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
While specific docking studies for 1-(5-Bromo-6-chloropyridin-3-yl)piperazine against the BRCA1 protein are not extensively documented in publicly available literature, the principles of molecular docking can be applied to understand its potential interactions. The BRCA1 protein is a tumor suppressor, and mutations in its gene are linked to an increased risk of breast and ovarian cancers. nih.gov Computational docking could elucidate how this piperazine (B1678402) derivative might bind to key residues within BRCA1, potentially influencing its function.
In the context of viral diseases, the SARS-CoV-2 main protease (Mpro or 3CLpro) is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. nih.gov Molecular docking studies on related compounds containing a 3-chloropyridine (B48278) moiety have shown that this group can effectively bind within the S1 specificity pocket of the SARS-CoV Mpro active site. nih.gov Given that this compound features a similar chloropyridine scaffold, it is plausible that it could also exhibit inhibitory activity against this protease. Docking simulations for piperazine-based compounds against the SARS-CoV-2 protease have indicated that the piperazine ring and its substituents can form strong hydrogen bonding interactions within the enzyme's active site, leading to negative (favorable) docking energies. nih.gov
A hypothetical docking study of this compound with the SARS-CoV-2 Main Protease (PDB ID: 6W63) could yield results similar to those observed for other piperazine inhibitors. researchgate.net The analysis would likely reveal key interactions, such as hydrogen bonds between the piperazine nitrogens and amino acid residues like HIS41 or CYS145, and hydrophobic interactions involving the bromochloropyridinyl ring.
Table 1: Potential Interacting Residues in Molecular Docking
| Target Protein | Potential Interacting Residues | Type of Interaction |
|---|---|---|
| SARS-CoV-2 Mpro | HIS41, MET49, GLY143, CYS145, HIS164 | Hydrogen Bonding, Hydrophobic |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, typically using a basis set like B3LYP/6-311G, can determine optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density. dergipark.org.trnih.gov
These calculations can also predict vibrational frequencies (IR spectra) and other spectroscopic properties. The molecular electrostatic potential (MEP) map, another output of DFT studies, visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. nih.gov For this compound, the nitrogen atoms of the piperazine ring and the pyridine (B92270) ring would be expected to be nucleophilic sites, while the hydrogen atoms and the regions near the bromine and chlorine atoms might show electrophilic character.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This increased reactivity can correlate with higher biological activity. researchgate.net For this compound, the HOMO is likely localized on the electron-rich piperazine and pyridine rings, indicating these are the primary sites for electron donation (nucleophilic attack). The LUMO is likely distributed over the electron-deficient parts of the molecule, including the carbon atoms attached to the electronegative bromine and chlorine atoms. mdpi.com The calculated energy gap would provide a quantitative measure of its expected reactivity and potential as a bioactive agent.
Table 2: Hypothetical Frontier Molecular Orbital Data
| Parameter | Description | Predicted Value (Arbitrary Units) | Implication |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV | Electron-accepting ability |
Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical relationships between molecular descriptors (e.g., physicochemical properties, topological indices) and a measured activity (like IC50 values), QSAR models can predict the activity of new, unsynthesized compounds. nih.govnih.gov
For a series of piperazine derivatives, a QSAR study could identify which structural features are crucial for a specific biological effect. ijprajournal.com For instance, a model might reveal that the presence of a halogen at the 5-position of the pyridine ring and a specific substitution pattern on the piperazine nitrogen are critical for high affinity to a target receptor. Such models are invaluable for lead optimization, allowing medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency and most favorable properties. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
While static docking can predict a likely binding pose, it does not account for the dynamic nature of proteins and ligands. Conformational analysis and molecular dynamics (MD) simulations provide a more realistic view of the ligand-receptor complex over time.
MD simulations model the atomic-level movements and interactions of the system, allowing researchers to assess the stability of the docked pose, observe conformational changes, and calculate binding free energies. nih.gov For this compound, an MD simulation would reveal how the compound settles into the binding pocket, the stability of its key hydrogen bonds, and the role of surrounding water molecules. Such simulations are crucial for validating docking results and understanding the thermodynamic forces driving the binding event, offering a more refined picture of the compound's mechanism of action at a molecular level. nih.gov
Future Research Directions and Unaddressed Avenues
Elucidation of Novel Biological Targets and Undiscovered Mechanisms of Action
A critical avenue for future research lies in the comprehensive profiling of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine against a wide array of biological targets. The arylpiperazine moiety is a well-established pharmacophore known to interact with G-protein coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors. For instance, studies on structurally related 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives have demonstrated their potential as multi-target agents for D2/D3/5-HT1A receptors, which are implicated in Parkinson's disease. thieme-connect.comresearchgate.net Future investigations should therefore aim to determine if this compound or its close analogs exhibit similar multitarget profiles.
Beyond these established targets, large-scale screening against diverse enzyme families, ion channels, and nuclear receptors could uncover entirely new biological activities. The general mechanism of the parent piperazine (B1678402) structure as a GABA receptor agonist, which induces paralysis in parasitic nematodes, suggests a potential, albeit broad, starting point for neurological investigations. drugbank.comnih.gov Unraveling the precise molecular interactions and downstream signaling pathways will be paramount to understanding its pharmacological effects.
Advanced Structure-Activity Relationship (SAR) Studies for Enhanced Potency and Selectivity
Systematic structural modifications of the this compound core are essential for optimizing its biological activity. Advanced Structure-Activity Relationship (SAR) studies will be instrumental in identifying key structural features that govern potency and selectivity for specific biological targets.
Key areas for SAR exploration include:
Substitution on the Pyridine (B92270) Ring: The bromine and chlorine atoms on the pyridine ring offer sites for modification. Replacing these halogens with other substituents (e.g., fluoro, cyano, methoxy (B1213986) groups) could significantly alter the electronic properties and binding interactions of the molecule.
Modification of the Piperazine Ring: The nitrogen atoms of the piperazine ring provide handles for derivatization. Introducing various substituents at the N4 position of the piperazine ring is a common strategy to modulate pharmacological activity.
Linker Chemistry: In many arylpiperazine-based drugs, a linker connects the piperazine to another pharmacophoric element. Research on related compounds has shown that linker length and composition are critical determinants of receptor affinity and selectivity. nih.gov
The insights gained from these SAR studies will guide the rational design of new analogs with improved therapeutic profiles.
Exploration of Diverse Synthetic Transformations for Library Generation
The generation of a diverse chemical library based on the this compound scaffold is a crucial step in exploring its full potential. This requires the exploration of a wide range of synthetic transformations. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), can be employed to introduce a variety of substituents on the pyridine ring. acs.org
The piperazine moiety can also be constructed and modified through various synthetic routes. For example, building the piperazine ring using methods like the reaction of bis-(2-chloroethyl)amine with an appropriate amine can be explored. nih.gov Furthermore, nucleophilic aromatic substitution (SNAr) reactions are a common method for introducing the piperazine group onto heteroaromatic rings. mdpi.com The development of efficient and versatile synthetic routes will enable the rapid production of a wide range of analogs for biological screening.
Development and Utilization of Sophisticated Preclinical Disease Models for Efficacy Assessment
Once promising lead compounds have been identified through SAR studies, their efficacy must be evaluated in relevant preclinical disease models. Given the known targets of similar arylpiperazine compounds, initial in vivo studies could focus on models of neurological and psychiatric disorders, such as Parkinson's disease and depression. thieme-connect.comresearchgate.netmdpi.com
The development and use of sophisticated preclinical models, including genetically engineered animal models and patient-derived xenografts, will provide a more accurate prediction of clinical efficacy. These models can help to elucidate the in vivo mechanism of action, assess pharmacokinetic and pharmacodynamic properties, and identify potential biomarkers of response. For instance, if the compound shows activity against thrombin, as has been seen with other pyrazinone derivatives, models of thrombosis would be appropriate. researchgate.net
Investigation of Pharmacological Synergies with Other Agents in Combination Research
Combination therapy is an increasingly important strategy in modern medicine, offering the potential for enhanced efficacy and reduced side effects. Future research should investigate the pharmacological synergies between this compound derivatives and other therapeutic agents.
For example, if a derivative shows promise as an antidepressant, it could be tested in combination with existing antidepressants that have different mechanisms of action. mdpi.com Similarly, if a compound exhibits anticancer activity, its potential to synergize with established chemotherapeutic agents or targeted therapies should be explored. These combination studies could reveal new therapeutic opportunities and expand the clinical utility of this chemical class.
Conclusion
Synthesis of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine as a Versatile Chemical Scaffold for Academic Exploration
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the reaction of a di-halogenated pyridine (B92270), such as 3,5-dibromo-2-chloropyridine or a related activated pyridine derivative, with piperazine (B1678402). The reaction is generally carried out in the presence of a base and a suitable solvent.
A representative synthetic approach would involve the reaction of 2,3-dichloro-5-bromopyridine with an excess of piperazine. The piperazine acts as both the nucleophile and, in excess, can serve as the base to neutralize the hydrogen chloride generated during the reaction. Alternatively, an external base such as potassium carbonate can be employed in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) to facilitate the reaction, often under reflux conditions. nih.gov The presence of the electron-withdrawing chloro and bromo substituents on the pyridine ring activates the 3-position for nucleophilic attack by the piperazine nitrogen.
This synthetic strategy allows for the straightforward introduction of the piperazine moiety, creating a key intermediate. The remaining bromo and chloro substituents on the pyridine ring, along with the secondary amine of the piperazine, serve as reactive handles for further chemical modifications. This versatility enables the creation of extensive libraries of derivatives for structure-activity relationship (SAR) studies. For instance, the secondary amine of the piperazine can be readily functionalized through reactions such as acylation, alkylation, or sulfonylation to introduce a wide variety of substituents. nih.govmdpi.com
Cumulative Preclinical Findings on its Diverse Biological Activities and Mechanistic Insights
The this compound scaffold and its analogues have been investigated for a wide range of biological activities, demonstrating their potential as privileged structures in drug discovery. Preclinical studies have revealed activities across several therapeutic areas.
Derivatives of substituted pyridylpiperazines have shown significant potential as enzyme inhibitors. For example, a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives were synthesized and evaluated as urease inhibitors. Several of these compounds exhibited potent inhibitory activity, with IC50 values in the low micromolar range, significantly more potent than the standard inhibitor thiourea. nih.gov This suggests that the pyridylpiperazine core can effectively interact with the active site of enzymes, and modifications on the piperazine nitrogen can modulate this activity.
Furthermore, analogues incorporating the piperazine-pyridine motif have been explored as receptor modulators. Research into 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives has identified compounds with potent agonistic activity at dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT1A receptors. thieme-connect.comresearchgate.net These findings are particularly relevant for the development of treatments for central nervous system disorders like Parkinson's disease. The structure-activity relationship studies in this context have highlighted the importance of the nature of the substituent on the piperazine nitrogen and the linker length connecting it to another aromatic moiety for achieving desired receptor selectivity and functional activity. thieme-connect.comnih.gov
The halogen substituents on the pyridine ring of this compound are crucial for both its synthesis and its potential as a lead compound. These halogens can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce a diverse array of aryl or heteroaryl groups, further expanding the chemical space for biological screening. acs.org
Outlook for Future Academic and Research Applications of the Chemical Compound and its Analogues
The established synthetic accessibility and the diverse preclinical findings for analogues of this compound pave the way for numerous future research applications. The versatility of this scaffold makes it an attractive starting point for the design of new chemical entities targeting a variety of biological targets.
Future academic exploration is likely to focus on several key areas:
Expansion of Biological Screening: Given the demonstrated activity as enzyme inhibitors and receptor modulators, systematic screening of libraries derived from this scaffold against a wider range of biological targets is warranted. This could uncover novel activities in areas such as oncology, infectious diseases, and inflammatory disorders. For instance, piperazine-containing compounds have been investigated for their antimicrobial and anticancer properties. jneonatalsurg.com
Structure-Based Drug Design: For targets where structural information is available, such as certain enzymes or receptors, computational modeling and docking studies can guide the rational design of more potent and selective inhibitors or modulators based on the this compound core.
Development of Chemical Probes: The ability to readily functionalize this scaffold makes it suitable for the development of chemical probes to study the function of specific proteins. These probes could be tagged with fluorescent dyes or affinity labels to facilitate biological investigations.
Exploration of Bioisosteric Replacements: Further research could explore the bioisosteric replacement of the bromo and chloro substituents with other functional groups to fine-tune the physicochemical and pharmacological properties of the resulting molecules. This could lead to compounds with improved metabolic stability, bioavailability, and reduced off-target effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(5-Bromo-6-chloropyridin-3-yl)piperazine, and what methodological considerations are critical for optimizing yield and purity?
- Answer : Synthesis typically involves coupling halogenated pyridine precursors (e.g., 5-bromo-6-chloropyridine) with piperazine derivatives. A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is effective, using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system . Regioselectivity for bromine and chlorine positioning requires protecting-group strategies, as seen in analogous pyridine derivatives . Purification via silica gel chromatography (ethyl acetate/hexane, 1:8) ensures high purity. Optimize reaction time (2–4 hours) and monitor progress by TLC.
Q. How should researchers handle and store this compound to ensure laboratory safety and compound stability?
- Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Use fume hoods, nitrile gloves, and safety goggles during handling. Avoid exposure to moisture and static discharge, as halogenated piperazines may hydrolyze or degrade . For spills, neutralize with sand or inert absorbents, followed by ethanol decontamination .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- Answer : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation. ¹H/¹³C NMR (600 MHz, DMSO-d₆) with DEPT-135 clarifies proton environments, while HMBC correlations resolve aromatic substitution patterns. FT-IR identifies N–H stretches (3300–3500 cm⁻¹) and C–Br/C–Cl vibrations (500–800 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data inconsistencies (e.g., halogen positional disorder) be resolved for this compound derivatives?
- Answer : Employ SHELXL for refinement, using twin-law adjustments (BASF parameter) for twinned crystals. For halogen disorder, apply PART and SUMP restraints to model alternate positions. High-resolution data (<1.0 Å) and anomalous dispersion (Cu Kα) enhance bromine/chlorine localization . Validate with Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What strategies address contradictory biological activity data across assay systems (e.g., receptor binding vs. cellular efficacy)?
- Answer : Conduct orthogonal assays:
- Surface Plasmon Resonance (SPR) : Verify direct target binding (KD measurements).
- Cell-based cAMP assays : Assess functional activity (e.g., 5-HT receptor modulation).
- Liver microsome incubations : Check metabolic stability (t₁/₂ > 60 minutes for viable leads).
Control solvent effects (DMSO ≤0.1%) and validate stereochemistry via chiral HPLC .
Q. How can computational modeling predict the neuropharmacological potential of this compound?
- Answer :
- Docking : Use AutoDock Vina with 5-HT₁A receptor structures (PDB: 7E2Z). Prioritize piperazine ring interactions with Asp116 and halogen-π contacts with Phe361.
- QM/MM Optimization : Refine bromine/chlorine van der Waals radii for accurate binding energy calculations.
- Pharmacophore Modeling : Highlight critical features: (1) piperazine geometry, (2) halogen-bonding motifs, (3) hydrophobic regions .
Q. What synthetic modifications enhance the compound's pharmacokinetic profile without compromising activity?
- Answer :
- Lipophilicity Adjustment : Introduce methyl groups to the piperazine ring (logP <3.0) to improve blood-brain barrier penetration.
- Metabolic Stabilization : Replace labile C–Br bonds with CF₃ groups (see trifluoromethylquinoline analogs ).
- Prodrug Strategies : Acetylate the piperazine nitrogen for enhanced oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
